molecular formula C10H5ClF3N3O2 B1599668 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 438450-39-6

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1599668
CAS No.: 438450-39-6
M. Wt: 291.61 g/mol
InChI Key: CCXJCKFHRYPKEP-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClF3N3O2 and its molecular weight is 291.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3O2/c11-5-2-1-3-15-8(5)17-6(9(18)19)4-7(16-17)10(12,13)14/h1-4H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXJCKFHRYPKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464513
Record name 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438450-39-6
Record name 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 15 g of 3-chloro-2-(3-trifluoromethyl-1H-pyrazol-1-yl)pyridine and 150 ml of tetrahydrofuran was added dropwise 39 ml of a 2.0 mol/L lithium diisopropylamide solution in heptane/tetrahydrofuran/ethylbenzene at −78° C., and then stirred at −78° C. for 15 minutes. Carbon dioxide was introduced into the mixture at such a rate that the inner temperature was retained at −60° C. or lower. After the mixture turned yellow, it was further stirred at −78° C. for 10 minutes. After the temperature of the reaction mixture was allowed to rise to room temperature, 200 ml of water and 200 ml of hexane were poured. The aqueous layer was adjusted to pH 10-12 by an addition of a 2N aqueous sodium hydroxide solution and then layers were separated. The organic layer was extracted with a 0.5N aqueous sodium hydroxide solution. The aqueous layers were combined, washed with diethyl ether, adjusted to around pH 3 by an addition of 2N hydrochloric acid, and then extracted with methyl tert-butyl ether three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure to obtain 16.08 g of 1-(3-chloro-2-pyridinyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid of the formula:
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane tetrahydrofuran ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
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Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Potassium hydroxide (0.5 g, 85%, 2.28 mmol) in water (1 mL) was added to ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (i.e. the product of Step D) (0.66 g, 2.07 mmol) in ethanol (3 mL). After about 30 minutes, the solvent was removed under reduced pressure, and the mixture was dissolved in water (40 mL). The solution was washed with ethyl acetate (20 mL). The aqueous layer was acidified with concentrated hydrochloric acid and was extracted with ethyl acetate (3×20 mL). The combined extracts were dried and evaporated to give the product as a solid (0.53 g, 93% yield), m.p. 178–179° C. (after crystallization from hexanes-ethyl acetate).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
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reactant
Reaction Step One
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Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods III

Procedure details

Potassium hydroxide (0.5 g, 85%, 2.28 mmol) in water (1 mL) was added to ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (i.e. the product of Step D) (0.66 g, 2.07 mmol) in ethanol (3 mL). After about 30 minutes, the solvent was removed under reduced pressure, and the mixture was dissolved in water (40 mL). The solution was washed with ethyl acetate (20 mL). The aqueous layer was acidified with concentrated hydrochloric acid and was extracted with ethyl acetate (3×20 mL). The combined extracts were dried and evaporated to give the product, as a solid (0.53 g, 93% yield), m.p. 178-179° C. (after crystallization from hexane-ethyl acetate).
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0.5 g
Type
reactant
Reaction Step Two
Name
ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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Type
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Reaction Step Two
Name
Quantity
1 mL
Type
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Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods IV

Procedure details

Potassium hydroxide (0.5 g, 85%, 2.28 mmol) in water (1 mL) was added to ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (i.e. the product of Step D) (0.66 g, 2.07 mmol) in ethanol (3 mL). After about 30 minutes, the solvent was removed under reduced pressure, and the mixture was dissolved in water (40 mL). The solution was washed with ethyl acetate (20 mL). The aqueous layer was acidified with concentrated hydrochloric acid and was extracted with ethyl acetate (3×20 mL). The combined extracts were dried and evaporated to give the product as a solid (0.53 g, 93% yield), m.p. 178-179° C. (after crystallization from hexanes-ethyl acetate).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
Quantity
1 mL
Type
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Reaction Step One
Quantity
3 mL
Type
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Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
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1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
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1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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